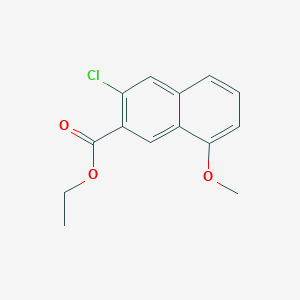










|
REACTION_CXSMILES
|
N([O-])=O.[Na+].[CH2:5]([O:7][C:8]([C:10]1[C:19](N)=[CH:18][C:17]2[C:12](=[C:13]([O:21][CH3:22])[CH:14]=[CH:15][CH:16]=2)[CH:11]=1)=[O:9])[CH3:6].C([O-])(O)=O.[Na+].[ClH:28]>O>[CH2:5]([O:7][C:8]([C:10]1[C:19]([Cl:28])=[CH:18][C:17]2[C:12](=[C:13]([O:21][CH3:22])[CH:14]=[CH:15][CH:16]=2)[CH:11]=1)=[O:9])[CH3:6] |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
884 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.165 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1N)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
Cu(I)Cl
|
|
Quantity
|
2.62 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After it was stirred for 30 minutes at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
After 1 hour at −10° C.
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
After dilution with water (200 ml), the aqueous phase was extracted with EtOAc (2 liters in total)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (300 ml) and concentrated aqueous NH4Cl solution (100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Purification via flash chromatography (gradient of hexane/EtOAc 10:0 to 9:1)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1Cl)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |